3-[(3-Aminophenyl)disulfanyl]aniline
Overview
Description
3-[(3-Aminophenyl)disulfanyl]aniline: is an organic compound characterized by the presence of two amino groups attached to phenyl rings, which are connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-aminophenyl)-disulfide typically involves the reaction of 3-aminophenyl thiol with an oxidizing agent. One common method is the oxidation of 3-aminophenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the disulfide bond.
Industrial Production Methods: In industrial settings, the production of bis(3-aminophenyl)-disulfide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Aminophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to yield 3-aminophenyl thiol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 3-aminophenyl thiol.
Substitution: Derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
Chemistry: 3-[(3-Aminophenyl)disulfanyl]aniline is used as a building block in the synthesis of polymers and advanced materials. Its ability to form stable disulfide bonds makes it valuable in the development of self-healing materials and responsive polymers.
Biology: In biological research, bis(3-aminophenyl)-disulfide is used as a cross-linking agent for proteins and peptides. It can stabilize protein structures and facilitate the study of protein-protein interactions.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its disulfide bond can be cleaved under reducing conditions, allowing for controlled release of drugs in targeted areas.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of bis(3-aminophenyl)-disulfide involves the formation and cleavage of disulfide bonds. In biological systems, the disulfide bond can be reduced to thiol groups, which can then participate in various biochemical reactions. The compound can interact with proteins and other biomolecules, forming stable cross-links that affect their structure and function.
Comparison with Similar Compounds
Bis(4-aminophenyl)-disulfide: Similar structure but with amino groups in the para position.
Bis(3-aminophenyl) sulfone: Contains a sulfone group instead of a disulfide bond.
Bis(3-aminophenyl)phosphinic acid: Contains a phosphinic acid group instead of a disulfide bond.
Uniqueness: 3-[(3-Aminophenyl)disulfanyl]aniline is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. This makes it particularly useful in applications requiring reversible bond formation and cleavage, such as in self-healing materials and controlled drug release systems.
Biological Activity
3-[(3-Aminophenyl)disulfanyl]aniline, with the chemical formula and CAS number 40897-41-4, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a disulfide linkage between two 3-aminophenyl groups, which is crucial for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂S₂ |
Molecular Weight | 252.35 g/mol |
CAS Number | 40897-41-4 |
Solubility | Soluble in DMSO |
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
2. Anticancer Activity
The compound has been studied for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests a mechanism where the compound disrupts cancer cell proliferation while promoting programmed cell death.
3. Enzyme Inhibition
This compound has been explored as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism. The disulfide bond may play a role in the reversible inhibition of target enzymes by forming mixed disulfides with cysteine residues.
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various disulfide compounds, including this compound. The findings demonstrated a significant reduction in lipid peroxidation levels in cellular models, indicating its potential as a protective agent against oxidative damage .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on several human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
4,4'-Dithiobis(benzenesulfonic acid) | Moderate | Low | Yes |
Dithioerythritol (DTT) | Low | None | No |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In vivo studies to validate the efficacy observed in vitro.
- Mechanistic studies to elucidate the pathways involved in its anticancer and antioxidant effects.
- Formulation development for potential therapeutic applications.
Properties
IUPAC Name |
3-[(3-aminophenyl)disulfanyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSIYBMJICNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Bis(3-aminophenyl) disulfide based on the provided research?
A1: The abstract [] highlights that Bis(3-aminophenyl) disulfide serves as an important intermediate in the synthesis of phenyl sulfoxides. These phenyl sulfoxides exhibit acaricidal (against ticks and mites) and nematocidal (against parasitic worms) activities. Therefore, Bis(3-aminophenyl) disulfide plays a crucial role in developing new pest control solutions in agriculture.
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